molecular formula C13H23BrO4 B13710768 tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

Cat. No.: B13710768
M. Wt: 323.22 g/mol
InChI Key: JWMNVOWFLZUAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a bromomethyl group and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate typically involves the following steps:

    Formation of the dioxane ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.

    Introduction of the bromomethyl group: This step involves the bromination of a methyl group attached to the dioxane ring. Common reagents for this reaction include N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Esterification: The final step is the esterification of the dioxane derivative with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products

    Substitution: Amino, thio, or alkoxy derivatives.

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active dioxane derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4R,6S)-6-(Chloromethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
  • tert-Butyl (4R,6S)-6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
  • tert-Butyl (4R,6S)-6-(Methoxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

Uniqueness

tert-Butyl (4R,6S)-6-(Bromomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C13H23BrO4

Molecular Weight

323.22 g/mol

IUPAC Name

tert-butyl 2-[6-(bromomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C13H23BrO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3

InChI Key

JWMNVOWFLZUAPU-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(CC(O1)CBr)CC(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.